GAD Inhibition: Stereoisomer Selectivity
4-Fluoro-L-glutamic acid inhibits rat brain glutamate decarboxylase (GAD, EC 4.1.1.15), the enzyme responsible for converting excitatory glutamate to inhibitory GABA. Critically, the four stereoisomers exhibit widely divergent inhibition profiles. At 1 × 10⁻² M concentration, D-erythro-4-fluoro-glutamate achieves approximately 70% inhibition in the presence of 1.23 × 10⁻² M L-glutamate, while other stereoisomers show markedly lower potency . The inhibition is competitive and reversible. L-isomers act as alternative substrates rather than pure inhibitors [1].
| Evidence Dimension | GAD inhibitory potency (Ki) and % inhibition at fixed concentration |
|---|---|
| Target Compound Data | D-erythro-4-fluoro-glutamate: Ki = 2 × 10⁻³ M; ~70% inhibition at 1 × 10⁻² M (vs. 1.23 × 10⁻² M L-glutamate) |
| Comparator Or Baseline | D-threo-4-fluoro-glutamate: Ki = 1.1 × 10⁻² M; L-erythro-4-fluoro-glutamate: Ki = 1.1 × 10⁻² M; Native L-glutamate (substrate, not inhibitor) |
| Quantified Difference | 5.5-fold lower Ki for D-erythro vs. D-threo and L-erythro isomers |
| Conditions | Rat brain glutamate decarboxylase preparation; radiometric assay of ¹⁴CO₂ liberation from 1-¹⁴C-glutamate |
Why This Matters
Procurement of D-erythro stereoisomer is essential for GAD inhibition studies; L-erythro or racemic mixtures will produce different and potentially confounding results.
- [1] Tolman V. Fluorinated glutamic acid derivatives: influence of stereoisomers on glutamate decarboxylase in vitro. INIS Repository, IAEA. View Source
